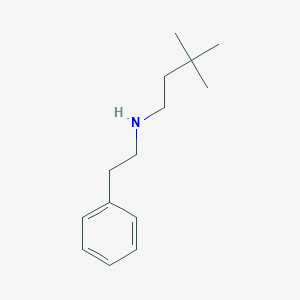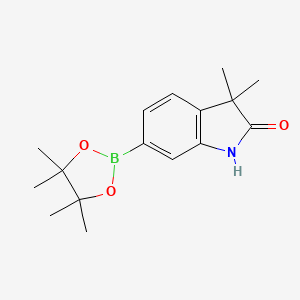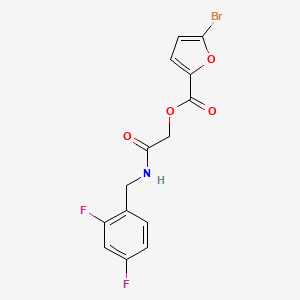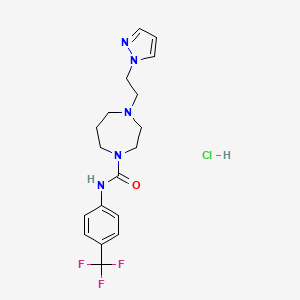
3,3-dimethyl-N-phenethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-N-phenethylbutan-1-amine (3,3-DMPEBA) is an aliphatic amine with a wide range of applications in the scientific and medical fields. It is a derivative of the primary amine, butan-1-amine, and is composed of four carbon atoms and two nitrogen atoms. 3,3-DMPEBA has been used in a variety of research studies, including studies of its biochemical and physiological effects, its synthesis methods, and its applications in scientific research.
Applications De Recherche Scientifique
Curing Agents and Toxicity in Biomedical Applications
Aromatic tertiary amines, including compounds like 3,3-dimethyl-N-phenethylbutan-1-amine, are often used as activators in benzoyl peroxide/amine systems for curing acrylic resins. This process is crucial in the production of biomedical materials such as denture resins and acrylic bone cements. The reaction kinetics, mechanism, activation energy, and the factors influencing curing parameters, like temperature, are areas of active research. Moreover, the toxicity, residuals, and leaching of these amines in biomedical applications are also of great concern due to the potential for thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Water Treatment and Antimicrobial Activities
Amines are employed for the surface modification of inorganic adsorbents due to their low cost, eco-friendliness, and effectiveness. These amine-grafted adsorbents are used for water remediation and antimicrobial activities, effectively removing various contaminants, including heavy metals, dyes, pharmaceuticals, and bacteria from water. The amine functionalization improves the adsorption behavior under diverse conditions, making this an area of significant environmental and public health interest (Bouazizi, Vieillard, Brahmin, & Le Derf, 2022).
CO2 Capture and Environmental Impact
Amine-functionalized materials, such as metal–organic frameworks (MOFs), are highlighted for their strong interaction with CO2, making them highly relevant for CO2 capture applications. The synthesis, structures, and properties of these materials are tailored to optimize CO2 sorption capacity, especially at low pressures. Furthermore, amine-functionalized MOF-based membranes are studied for their exceptional CO2 separation performance from other gases like H2, CH4, and N2, indicating their potential applications in addressing environmental concerns related to CO2 emissions (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-14(2,3)10-12-15-11-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKPANABCZMCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)




![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)